molecular formula C11H12N2O B3228802 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol CAS No. 1269225-52-6

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B3228802
CAS No.: 1269225-52-6
M. Wt: 188.23
InChI Key: QROSBXMPMCZHDF-UHFFFAOYSA-N
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Description

1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol ( 1269225-52-6) is a chiral benzyl alcohol derivative incorporating an imidazole heterocycle. It is a key chemical scaffold in medicinal chemistry research, particularly in the development of novel antifungal agents. The compound features a molecular formula of C 11 H 12 N 2 O and a molecular weight of 188.23 g/mol . The core research value of this compound and its structurally related analogs lies in their potent activity against Candida species, including strains resistant to fluconazole . Scientific studies on analogous molecules, specifically 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, have demonstrated that the imidazole pharmacophore is critical for inhibiting fungal cytochrome P450-dependent 14α-lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis . This mechanism disrupts cell membrane integrity in fungi, leading to growth inhibition. Researchers are exploring compounds with this pharmacophore to overcome limitations of current antifungals, such as toxicity, low efficacy, and drug resistance . The structural features of this compound make it a versatile intermediate for synthesizing esters and other derivatives for structure-activity relationship (SAR) studies aimed at optimizing anti-Candida potency . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-imidazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROSBXMPMCZHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 1 3 1h Imidazol 1 Yl Phenyl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler precursor structures, known as synthons, and their real-world chemical equivalents, called synthetic equivalents. wikipedia.org This process is repeated until simple, commercially available compounds are reached, thus outlining a potential synthetic pathway. semanticscholar.org

For 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, two primary strategic disconnections are considered:

C-N Bond Disconnection: The bond between the phenyl ring and the imidazole (B134444) nitrogen is a logical point for disconnection. This approach simplifies the molecule into an imidazole ring and a substituted phenyl derivative. This is a common strategy for N-arylimidazoles. researchgate.net

C-C Bond Disconnection: The carbon-carbon bond between the phenyl ring and the carbinol carbon (the carbon bearing the hydroxyl group) can also be disconnected. This leads to a phenyl-imidazole synthon and a two-carbon synthon that will form the ethanol (B145695) side chain.

These disconnections suggest two main synthetic routes, which are explored in the subsequent sections. The choice of route often depends on the availability of starting materials and the desired efficiency of the reaction sequence.

Figure 1: Retrosynthetic analysis of this compound showing two primary disconnection strategies.
DisconnectionBond CleavedSynthonsSynthetic Equivalents
Route A Phenyl C-N ImidazoleImidazole anion, 3-(1-hydroxyethyl)phenyl cationImidazole, 1-(3-bromophenyl)ethan-1-ol
Route B Phenyl C-C Ethanol3-(1H-imidazol-1-yl)phenyl anion, Acetyl cation1-(3-bromophenyl)-1H-imidazole, Acetaldehyde or Acetic Anhydride
Route C (via Ketone) Phenyl C-N Imidazole (on ketone precursor)Imidazole anion, 3-acetylphenyl cationImidazole, 3-bromoacetophenone or 3-chloroacetophenone

This interactive table summarizes the key retrosynthetic disconnections for the target molecule.

Precursor Synthesis Pathways

The successful synthesis of the target molecule relies on the efficient preparation of key intermediates. The pathways to these precursors are determined by the chosen retrosynthetic strategy.

A common and highly effective strategy involves the synthesis of the ketone precursor, 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one, which can then be reduced to the desired alcohol. This intermediate is typically prepared via an N-arylation reaction.

The synthesis involves the coupling of imidazole with a halogenated acetophenone. For instance, reacting imidazole with 3-chloroacetophenone or 3-bromoacetophenone in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) yields the desired ketone. nih.gov The reaction proceeds by deprotonation of imidazole to form a nucleophilic imidazolide (B1226674) anion, which then displaces the halide on the aromatic ring. This method is a modification of the synthesis reported for the para-substituted isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. nih.gov

Once 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one is synthesized, it can be readily converted to this compound through reduction of the keto group. A standard method for this transformation is the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol. nih.gov

This approach focuses on constructing the molecule by first preparing a phenyl derivative with the complete ethanolic side chain and then attaching the imidazole ring. A suitable precursor is 1-(3-bromophenyl)ethan-1-ol. This intermediate can be synthesized by the reduction of 3-bromoacetophenone using a reducing agent like sodium borohydride.

Alternatively, it can be formed via a Grignard reaction between 3-bromobenzaldehyde and a methyl Grignard reagent (e.g., methylmagnesium bromide). The resulting alcohol, 1-(3-bromophenyl)ethan-1-ol, can then be coupled with imidazole in an N-arylation reaction, typically catalyzed by a transition metal like copper or palladium, to yield the final product.

Key Synthetic Routes and Reaction Mechanisms

The construction of this compound is centered around two pivotal reaction types: carbon-carbon bond formation to create the ethanol side chain and carbon-nitrogen bond formation to link the imidazole and phenyl rings.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols. missouri.edu In the context of synthesizing this compound, this reaction can be employed by reacting a suitable organometallic reagent with a carbonyl compound. wisc.edu

A potential route involves the reaction of 3-(1H-imidazol-1-yl)benzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. wisc.edu This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final secondary alcohol product. rsc.org Care must be taken to ensure anhydrous conditions, as Grignard reagents are strong bases and react readily with water. libretexts.org

The formation of the C-N bond between the imidazole and phenyl rings is a critical step in many synthetic routes to the target molecule. N-arylation reactions are commonly used for this purpose. researchgate.net Traditional methods include the Ullmann condensation, which typically involves reacting an aryl halide with an amine or heterocycle in the presence of a copper catalyst at high temperatures.

Imidazole Ring Construction and Modification Techniques

The synthesis of N-aryl imidazoles, such as the core of this compound, can be approached through various established and modern techniques. Classical methods for constructing the imidazole ring itself often involve the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia (B1221849), a method known as the Debus-Radziszewski imidazole synthesis. wikipedia.orgresearchgate.net Another key strategy is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldimine. wikipedia.org

However, for a pre-functionalized arene like the one in the target molecule, a more common and direct strategy involves the N-arylation of the imidazole ring with a suitable phenyl precursor. This typically involves the reaction of imidazole with a 3-substituted acetophenone, such as 3-bromoacetophenone or 3-fluoroacetophenone, in the presence of a base. This nucleophilic substitution reaction forms the crucial C-N bond, linking the imidazole and phenyl moieties to yield the precursor, 3-(1H-imidazol-1-yl)acetophenone.

Modern synthetic chemistry has increasingly focused on one-pot, multicomponent reactions to improve efficiency. ias.ac.in These methods combine multiple reaction steps without isolating intermediates, saving time, and reducing waste. For imidazole synthesis, this can involve the reaction of a dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst. ias.ac.inasianpubs.org Numerous catalytic systems, including ionic liquids and various metal salts, have been developed to facilitate these transformations under milder conditions. ias.ac.in Solvent-free reactions, often assisted by microwave irradiation, represent another efficient and environmentally friendly approach to constructing the imidazole core. asianpubs.orgresearchgate.net

Table 1: Comparison of General Imidazole Synthesis Methodologies

Synthesis Method Key Reactants Typical Conditions Advantages
Debus-Radziszewski Glyoxal, Aldehyde, Amine, Ammonia Heating General applicability, good yields for substituted imidazoles. wikipedia.org
Van Leusen Aldimine, Tosylmethyl isocyanide (TosMIC) Base Forms imidazoles from readily available starting materials. wikipedia.org
N-Arylation Imidazole, Aryl Halide Base, often with a catalyst (e.g., Cu) Direct method for attaching a pre-formed imidazole ring.

| One-Pot Synthesis | Dicarbonyl, Aldehyde, Amine | Various catalysts, often solvent-free or microwave-assisted | High efficiency, reduced waste, simplified purification. ias.ac.inasianpubs.org |

Stereoselective and Asymmetric Synthesis Approaches

The ethan-1-ol substituent of the target compound contains a stereocenter, making the control of its three-dimensional arrangement a critical aspect of its synthesis. Stereoselective and asymmetric methods are employed to produce specific enantiomers, which is often crucial for biological applications.

Chiral Catalyst Applications (e.g., Ru-catalyzed reductions)

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its prochiral ketone precursor, 3-(1H-imidazol-1-yl)acetophenone. Transition metal catalysts featuring chiral ligands are exceptionally effective for this transformation.

Ruthenium-based catalysts, in particular, have been successfully used for the asymmetric reduction of similar keto-imidazole compounds. For instance, complexes like RuCl(p-cymene)[(R,R)-Ts-DPEN] serve as highly efficient catalysts for the transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantioselectivity. researchgate.net This method involves the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, guided by the chiral environment of the catalyst. mdpi.com The choice of the chiral ligand (e.g., (R,R)- or (S,S)-Ts-DPEN) dictates which enantiomer of the alcohol is formed. Other transition metals, such as rhodium and iridium, are also effective in catalyzing the asymmetric hydrogenation of C=N and C=O bonds. mdpi.com

Table 2: Representative Chiral Catalysts in Asymmetric Ketone Reduction

Catalyst System Reactant Type Typical Product ee% Reference
RuCl(p-cymene)[(R,R)-Ts-DPEN] Aryl Ketones >95% researchgate.net
Chiral Titanocene Complexes Imines >98% mdpi.com
Organocatalysts (e.g., CBS) Aryl Ketones 90-99%

| Chiral Rhodium-Diphosphine | Olefins, Ketones | >90% | |

Diastereoselective Transformations and Control of Chirality

Diastereoselective synthesis becomes relevant when creating a new stereocenter in a molecule that already possesses one. While the target compound itself has only one chiral center, diastereoselective principles can be applied by temporarily introducing a second source of chirality, such as a chiral auxiliary.

In this approach, the prochiral ketone, 3-(1H-imidazol-1-yl)acetophenone, could be reacted with a chiral auxiliary to form a diastereomeric intermediate, such as a chiral imine or enamine. The reduction of the carbonyl group would then be directed by the existing stereocenter of the auxiliary, leading to the preferential formation of one diastereomer of the product. A final step would involve the removal of the chiral auxiliary to yield the enantiomerically enriched target alcohol. This strategy allows for precise control over the stereochemical outcome, leveraging well-established chiral auxiliaries like Evans oxazolidinones or SAMP/RAMP hydrazones. One-pot syntheses of chiral heterocycles like oxazolidines often rely on similar principles of forming hemiaminal intermediates from chiral amino alcohols to control stereochemistry. nih.govnih.gov

Optimization of Reaction Conditions and Green Chemistry Considerations

Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction time, and reducing costs. Furthermore, the principles of green chemistry are increasingly guiding the development of synthetic routes to be more environmentally benign. nih.gov

Solvent Selection and Reaction Medium Effects

The choice of solvent can profoundly impact a reaction's outcome, affecting reactant solubility, reaction rate, and even product selectivity. Studies on multicomponent imidazole syntheses have shown that yields can vary dramatically with the solvent. For example, in one such reaction, the yield was negligible at room temperature in various solvents but increased significantly at reflux, with ethanol providing the highest yield (82%) compared to water (10%), acetonitrile (B52724) (13%), or DMF (30%). researchgate.net

Green chemistry principles encourage the use of safer, more environmentally friendly solvents. wjbphs.com Water is considered an ideal green solvent, and its use in organic synthesis is a major area of research. wjbphs.comwjbphs.com In some cases, reactions can be performed under solvent-free conditions, often with microwave assistance, which eliminates solvent waste entirely. asianpubs.orgresearchgate.net Ionic liquids have also been explored as alternative reaction media that can offer unique reactivity and facilitate catalyst recycling. ias.ac.in

Table 3: Effect of Solvent on a Representative Imidazole Synthesis Yield

Solvent Temperature Yield (%)
Water Reflux 10
Acetonitrile Reflux 13
THF Reflux 15
Methanol Reflux 25
DMF Reflux 30
Ethanol Reflux 82

(Data adapted from a representative multicomponent imidazole synthesis for illustrative purposes. researchgate.net)

Temperature, Pressure, and Catalyst Loading Optimization

Beyond solvent choice, parameters like temperature, pressure, and catalyst concentration are key to optimizing a synthetic protocol. As noted, increasing the temperature from ambient to reflux conditions can be essential for achieving a reasonable reaction rate and yield. researchgate.net Microwave-assisted synthesis offers an alternative to conventional heating, often leading to dramatic reductions in reaction times and improved yields through efficient and rapid heating. researchgate.net The optimization of microwave parameters, such as power and irradiation time, can be systematically studied using factorial design experiments to identify the ideal conditions. researchgate.net

For catalytic processes, such as the asymmetric reduction of the ketone precursor, the amount of catalyst used (catalyst loading) is a critical factor. High catalyst loading can ensure rapid and complete conversion but increases costs and the potential for metal contamination in the final product. Conversely, very low catalyst loading is economically and environmentally preferable but may lead to slow or incomplete reactions. Finding the optimal catalyst loading is a balancing act to achieve high yield and selectivity in a reasonable timeframe while minimizing cost and waste.

Table 4: Hypothetical Optimization of Catalyst Loading for Asymmetric Reduction

Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Enantiomeric Excess (ee%)
2.0 4 >99 98
1.0 8 >99 98
0.5 16 >99 97
0.1 24 95 97

Methodologies for Purification and Isolation of Highly Pure Research Samples

The isolation of this compound in a highly pure form is critical for its characterization and subsequent use in research. Achieving high purity, particularly enantiomeric purity for its stereoisomers, necessitates the use of advanced purification and isolation strategies. The methodologies employed typically involve a combination of chromatographic and crystallization techniques tailored to the compound's physicochemical properties.

Advanced Chromatographic Techniques for Stereoisomer Separation

Since this compound possesses a chiral center, its synthesis typically results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these stereoisomers is essential, as they often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the predominant techniques for this purpose. wikipedia.orgmdpi.com

Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are widely recognized for their broad enantioselective capabilities for a variety of chiral compounds, including azole antifungals. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Key interactions involved in chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase is crucial for achieving optimal separation. Different elution modes can be employed:

Normal Phase (NP): Typically uses a nonpolar solvent like hexane (B92381) or heptane mixed with a polar modifier, such as an alcohol (e.g., ethanol, isopropanol). mdpi.com

Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer advantages such as shorter analysis times and improved peak shapes. nih.gov

Reversed Phase (RP): Uses a polar mobile phase, usually a mixture of water or buffer and a miscible organic solvent like methanol or acetonitrile. mdpi.com

For structurally similar compounds, such as azole fungicides and other phenylpropanol derivatives, various polysaccharide-based columns have proven effective. mdpi.comnih.gov The selection of the specific CSP and mobile phase composition is often determined empirically to maximize resolution and selectivity. nih.govnih.gov

Table 1: Exemplary Chiral HPLC/SFC Conditions for Separation of Azole and Phenylalkanol Enantiomers
Compound ClassChiral Stationary Phase (CSP)Mobile Phase/ModeKey FindingsReference
Azole Fungicides (e.g., Bifonazole, Sulconazole)Lux Cellulose-2 (Cellulose-based)CO₂ / Isopropanol (SFC)Achieved baseline separation with high resolution. The choice of alcohol modifier significantly impacted selectivity. mdpi.com
PhenylpropanolsQuinidine Carbamate (B1207046) SilicaHeptane / Ethyl Acetate (NP-HPLC)Relatively high selectivity (α ≈ 1.07-1.09) was achieved. nih.gov
Chiral AzolesMaltoShell (Maltodextrin-based)Heptane / Ethanol (NP-HPLC)Successfully separated 10 out of 12 novel chiral azole compounds. mdpi.com
1,1'-bi-2-naphthol3,5-dinitrobenzoyl phenylglycine on silicaHeptane / IsopropanolEffective separation under normal phase conditions. researchgate.net

Crystallization Techniques for Enhanced Purity and Yield

Crystallization is a powerful technique for the purification of chemical compounds, capable of yielding materials of very high purity. It is often used as a final purification step after chromatographic separation or for the primary purification of the crude synthetic product. For this compound, crystallization can be used to remove impurities from the synthesis or to resolve the enantiomers.

Recrystallization: This is the most common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. mdpi.com The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For imidazole-containing compounds, alcohols like ethanol or methanol, as well as solvent mixtures such as benzene (B151609)/petroleum ether or acetone/water, have been successfully used. nih.govnih.govmdpi.com

Chiral Resolution by Crystallization of Diastereomeric Salts: This classical method remains a widely used technique for separating enantiomers on a preparative scale. wikipedia.org The process involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid like tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers have different physical properties, including solubility, which allows one of them to be selectively crystallized from a suitable solvent. wikipedia.org After separation by filtration, the pure enantiomer is recovered by treating the salt with a base to remove the resolving agent. wikipedia.org The success of this method depends heavily on finding an appropriate resolving agent and crystallization solvent that yield well-formed crystals of one diastereomer with high diastereomeric excess.

Table 2: Crystallization Methods for Purification of Imidazole-Containing Alcohols and Related Compounds
CompoundCrystallization MethodSolvent(s)OutcomeReference
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-olRecrystallizationEthanolYielded the final product as colorless blocks. nih.gov
2-(1H-Imidazol-1-yl)-1-phenylethanolRecrystallizationBenzene/Petroleum Ether (4:1)Obtained the pure solid product. nih.gov
(±)-Duloxetine alcohol intermediateDiastereomeric Salt CrystallizationToluene / Methanol(S)-alcohol formed an insoluble salt with (S)-mandelic acid, allowing separation. wikipedia.org
2-MethylimidazoleLayer CrystallizationFrom the meltAchieved high purity of 99.9 wt.%. google.com

Inability to Fulfill Request Due to Lack of Specific Spectroscopic Data

Despite a comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound “this compound,” the specific experimental data required to generate the requested article could not be located in publicly available scientific literature and databases.

The requested article was to be structured around a detailed outline focusing on advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques. This included:

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathway Studies

The search encompassed queries using the chemical name, its structural formula, and the CAS numbers for its enantiomers, (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol (CAS 2137057-45-3) and (R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol (CAS 2137036-88-3).

While information and spectroscopic data were found for analogous compounds—such as various substituted phenylethanols and other imidazole-containing molecules—no specific, experimentally determined ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), or tandem mass spectrometry (MS/MS) data for "1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol" could be retrieved.

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Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these spectroscopic methods provide a characteristic fingerprint based on the vibrations of its constituent parts: the phenyl ring, the imidazole (B134444) ring, the ethanol (B145695) side chain, and the hydroxyl group.

While a complete experimental spectrum for this exact compound is not widely published, the expected vibrational frequencies can be inferred from analyses of closely related structures. For instance, the IR spectrum of a similar compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, shows characteristic peaks for the imidazole and phenyl groups. researchgate.net The C=N stretching vibration of the imidazole ring is typically observed around 1606 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the phenyl ring are expected in the region of 3000-3100 cm⁻¹, while the C=C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ range.

The hydroxyl (-OH) group of the ethanol moiety is a particularly strong IR absorber, with its stretching frequency being highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (dilute, non-polar solvent) environment, a sharp band is expected around 3600 cm⁻¹. However, in the solid state or in concentrated solution, intermolecular hydrogen bonding would cause this band to broaden significantly and shift to a lower wavenumber, typically in the 3200-3400 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely appear in the 1100-1200 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, complements IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. For phenyl-imidazole derivatives, these are prominent in the spectra. chiralen.com The non-polar nature of many of the skeletal vibrations makes them more active in Raman than in IR spectroscopy, providing a more complete picture of the molecule's vibrational framework.

Table 1: Expected Infrared and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Activity
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200-3400 IR
Aromatic C-H C-H Stretch 3000-3100 IR/Raman
Imidazole C=N C=N Stretch ~1600 IR/Raman
Phenyl C=C C=C Stretch 1400-1600 IR/Raman

X-ray Crystallography and Single-Crystal Diffraction Studies

Determination of Absolute Configuration and Crystal Packing

For a chiral molecule like this compound, which exists as (R) and (S) enantiomers, single-crystal X-ray diffraction of a resolved enantiomer allows for the determination of its absolute configuration. The CAS number for the (R)-enantiomer is 2137036-88-3. chiralen.com By using anomalous dispersion effects, typically with a copper X-ray source, the true handedness of the molecule in the crystal can be established.

While the specific crystal structure of this compound is not publicly available, data from analogous compounds provide insight into its likely solid-state conformation. For example, the crystal structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate reveals a planar imidazole ring and a phenyl ring that are twisted relative to each other. researchgate.net A similar dihedral angle between the imidazole and phenyl rings would be expected in the title compound. The crystal packing is dictated by a network of intermolecular forces.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Chiral (e.g., P2₁)
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105

Analysis of Intermolecular Interactions in Solid State

The solid-state structure of this compound would be stabilized by a variety of intermolecular interactions. The most significant of these is expected to be hydrogen bonding involving the hydroxyl group of the ethanol side chain. This -OH group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring is a strong hydrogen bond acceptor.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the molecule's absolute configuration and conformation in solution.

For this compound, the chiral center at the benzylic carbon of the ethanol group gives rise to its chiroptical properties. The electronic transitions associated with the phenyl and imidazole chromophores, when perturbed by the chiral center, will exhibit CD signals.

Studies on the closely related (R)-(+)-1-phenylethanol show a characteristic CD spectrum. researchgate.netnih.gov The analysis of its electronic circular dichroism (ECD) reveals that the spectrum is highly sensitive to the conformation of the molecule and solvent effects. researchgate.net By analogy, the CD spectrum of (R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol would be expected to show distinct positive or negative Cotton effects corresponding to the π→π* transitions of the aromatic rings. The sign and magnitude of these effects would be directly related to the spatial arrangement of the chromophores around the chiral center.

Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict the spectrum for a given enantiomer. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. Such an approach would be invaluable for the stereochemical elucidation of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular systems. numberanalytics.com These methods, particularly ab initio and Density Functional Theory (DFT), are used to calculate the electronic structure and energy of molecules, providing a foundational understanding of their chemical nature. libretexts.orgwikipedia.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govacs.org It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) of a molecule. For 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, would determine the optimal bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal how the imidazole (B134444) and phenyl rings are oriented with respect to each other and the conformation of the ethanol (B145695) side chain.

Illustrative Data Table: Predicted Geometrical Parameters using DFT This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical examples for this compound.

ParameterDescriptionHypothetical Value
C-N (Imidazole-Phenyl)Bond length between the imidazole nitrogen and the phenyl carbon.1.40 Å
C-O (Ethanol)Bond length of the alcohol group's C-O bond.1.43 Å
O-H (Ethanol)Bond length of the alcohol group's O-H bond.0.96 Å
Phenyl-Imidazole DihedralThe twist angle between the planes of the two rings.35°
Total EnergyThe calculated ground state energy of the optimized structure.-689.5 Hartrees

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data for calibration. libretexts.orgwikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory offer increasing levels of accuracy. numberanalytics.compnas.org While computationally more demanding than DFT, these methods can provide highly accurate predictions of molecular energies and are used to calibrate other methods. pnas.org For this compound, high-level ab initio calculations could be used to obtain benchmark energetic data and to accurately predict spectroscopic properties that are difficult to measure experimentally. numberanalytics.com

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is crucial for validating experimental findings. nih.gov DFT and other methods can be used to calculate the vibrational frequencies corresponding to an Infrared (IR) spectrum and the chemical shifts for a Nuclear Magnetic Resonance (NMR) spectrum. tau.ac.ilmdpi.comacs.org For this compound, calculated IR spectra would show characteristic peaks for the O-H stretch of the alcohol, C-N stretches of the imidazole, and C-H vibrations of the aromatic rings. nih.gov Similarly, calculated ¹H and ¹³C NMR spectra would help in assigning the signals observed in experimental spectra to specific atoms in the molecule, confirming its structure. mdpi.comivanmr.com Time-dependent DFT (TD-DFT) can further predict electronic transitions, corresponding to the UV-Vis spectrum. nih.gov

Illustrative Data Table: Calculated vs. Experimental Spectroscopic Data This table shows how calculated spectroscopic values would be compared against experimental data for validation.

SpectrumParameterCalculated Value (Hypothetical)Experimental Value (Hypothetical)
IRO-H Stretch3450 cm⁻¹3400 cm⁻¹
IRC=N Stretch (Imidazole)1610 cm⁻¹1605 cm⁻¹
¹³C NMRCarbonyl C (if applicable)--
¹H NMRAlcohol H5.5 ppm5.3 ppm
UV-Visλ_max255 nm258 nm

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. chemrxiv.orgdeeporigin.comchemrxiv.org These maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvents. researchgate.netucsb.edu For this compound, an MEP analysis would likely show negative potential (electron-rich regions, typically colored red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the alcohol group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. chemrxiv.orgchemrxiv.org Positive potential (electron-poor regions, colored blue) would be expected around the hydrogen atoms, particularly the one on the alcohol group, identifying them as sites for nucleophilic attack or hydrogen bond donation. deeporigin.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. acs.org For this compound, FMO analysis would identify the spatial distribution of these orbitals, revealing which parts of the molecule are most involved in electronic transitions and chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

Illustrative Data Table: Frontier Molecular Orbital Properties This table presents the kind of data derived from an FMO analysis.

ParameterDescriptionHypothetical Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.1 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.1 eV

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. bioinformaticsreview.comyoutube.com MD simulations model the movements of atoms and molecules, allowing researchers to study dynamic processes like conformational changes, solvent interactions, and molecular aggregation. researchgate.netrsc.orgnih.gov For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the different functional groups. It could also simulate how the molecule interacts with a solvent, such as water, revealing details about its solvation shell and hydrogen bonding network. rsc.org These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For molecules with rotatable bonds like this compound, this analysis identifies the most stable arrangements of atoms (conformers) and the energy barriers between them.

Computational methods such as the PCILO (Perturbative Configuration Interaction using Localized Orbitals) and MNDO (Modified Neglect of Diatomic Overlap) are employed to study the conformational and structural characteristics of related molecules like phenethylamine (B48288) and phenylimidazoline derivatives. nih.gov These studies involve the calculation of conformational energy maps, which reveal that phenethylamines typically favor an extended conformation, while phenylimidazolines adopt a structure that is intermediate between extended and folded forms. nih.gov For a compound like this compound, the flexibility of the ethyl-alcohol chain and its orientation relative to the phenyl and imidazole rings are of key interest.

In a study on n,n'-(Alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, conformational analysis using the Frog2 program, with structures optimized by DFT methods, was performed to find the most stable conformers. sciforum.net This analysis revealed a tendency for the formation of π-π interactions between the phenyl rings due to the flexibility of the polymethylene spacer. sciforum.net For this compound, similar intramolecular interactions between the phenyl and imidazole rings could influence its preferred conformation.

A theoretical conformational analysis of a related fluorinated phenyl-imidazole ligand showed average dihedral twist angles of 72.0° ± 5.3° between the benzene (B151609) rings and 32.6° ± 4.1° between the benzene and imidazole rings, indicating nonplanar conformations are crucial for its structure. acs.org

Computational Method Key Findings for Related Phenyl-Imidazole Compounds Reference
PCILO and MNDOPhenethylamines prefer extended conformations; phenylimidazolines adopt intermediate conformations. nih.gov
DFT and Frog2Flexible linkers in bis-imidazolones allow for π-π interactions between phenyl rings. sciforum.net
DFTPerfluorination induces significant twists between phenyl and imidazole rings. acs.org

Molecular Docking Studies (e.g., ligand-protein binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Docking studies on various imidazole derivatives have been performed to explore their potential as inhibitors of different enzymes. For instance, a study on imidazole derivatives as 14α-demethylase inhibitors showed that the imidazole ring's nitrogen atom coordinates with the heme iron of the enzyme, and the aryl moieties engage in π-π and π-cation interactions with amino acid residues like Phenylalanine and Arginine. researchgate.net In another study, newly designed imidazole-based drugs were docked with Human Myeloperoxidase, where the imidazole ring contributed to the binding energy through interactions with a Phenylalanine residue in a hydrophobic pocket. bohrium.com

The general steps in a molecular docking study include:

Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).

Generation of the 3D structure of the ligand and optimization of its geometry.

Definition of the binding site on the protein.

Use of a docking algorithm to place the ligand in the binding site in various orientations and conformations.

Scoring of the poses to estimate the binding affinity.

For this compound, a docking study would likely investigate the role of the imidazole nitrogen in coordinating with metal ions or forming hydrogen bonds, the phenyl ring in establishing hydrophobic or π-stacking interactions, and the hydroxyl group of the ethanol moiety in forming hydrogen bonds with the protein's active site residues.

A study on imidazole derivatives as inhibitors of SARS-CoV-2 main protease (Mpro) revealed binding affinities ranging from -8.2 to -9.2 kcal/mol, with interactions involving key amino acid residues like HIS A:41 and CYS A:145. mdpi.com

Target Enzyme Key Interacting Residues for Imidazole Derivatives Binding Affinity (kcal/mol) Reference
14α-demethylasePhe 255, Arg 96Not specified researchgate.net
Human MyeloperoxidasePHE A:99, ARG C:239-7.13 (top score) bohrium.com
SARS-CoV-2 MproHIS A:41, CYS A:145-8.2 to -9.2 mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For this compound, an MD simulation could reveal its conformational flexibility in a solvent, such as water, and how solvent molecules are organized around it. This is crucial for understanding its solubility and how it behaves in a biological environment.

In a recent study, MD simulations of up to 500 ns were conducted on imidazole-based compounds identified as potential inhibitors for an enzyme implicated in Alzheimer's disease. nih.gov The stability of the ligand-protein complex was assessed by analyzing parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent-accessible surface area (SASA). nih.gov

Similarly, MD simulations were used to study the dynamic behavior of designed imidazole derivatives within the binding pocket of HIV-1 Reverse Transcriptase. nih.gov These simulations help to understand the role of essential amino acids in achieving better binding affinity. nih.gov A tutorial on performing MD simulations for small molecules using tools like UCSF Chimera highlights the accessibility of this technique for analyzing the physical movements of atoms and molecules. youtube.com

An MD simulation of this compound would involve:

Placing the molecule in a simulation box filled with solvent molecules.

Applying a force field to describe the interactions between all atoms.

Solving Newton's equations of motion to simulate the movement of atoms over time.

Analyzing the trajectory to obtain information on conformational changes, interactions with the solvent, and other dynamic properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule dominates the corresponding sum over the crystal.

This analysis has been applied to various imidazole-containing compounds to understand their crystal packing. For instance, in the crystal structure of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, Hirshfeld surface analysis revealed that H···H (44.8%) and H···C (30.6%) interactions are dominant. iucr.orgnih.govnih.gov In another example, a copper(II) complex with an imidazole ligand, the analysis showed that H···H (52.0%) and C···H/H···C (17.9%) contacts make the most significant contributions to the crystal packing. elsevierpure.com For 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-zyl]phenol, H···H interactions accounted for the major contribution (61.8%). derpharmachemica.com

The analysis generates 2D fingerprint plots that summarize the intermolecular contacts. For this compound, this analysis would quantify the contributions of different types of interactions, such as O-H···N hydrogen bonds involving the alcohol and imidazole groups, C-H···π interactions, and π-π stacking between the aromatic rings, which stabilize the crystal structure.

Compound Dominant Intermolecular Contacts (%) Reference
2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoateH···H (44.8%), H···C (30.6%) iucr.orgnih.govnih.gov
(1H-imidazole-κN³)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ³O,N,O']copper(II)H···H (52.0%), C···H/H···C (17.9%) elsevierpure.com
2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-zyl]phenolH···H (61.8%) derpharmachemica.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies for Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.

For imidazole derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities. For example, a QSAR model for imidazole derivatives as 14α-demethylase inhibitors indicated the importance of atomic van der Waals volumes and atomic Sanderson electronegativities for their inhibitory activity. researchgate.net In another study on chloroaryloxyalkyl imidazole derivatives with antibacterial activity, a three-parametric equation was developed that correlated the minimum inhibitory concentration (MIC) with the HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov

A 3D-QSAR study on 2, 4, 5-trisubstituted imidazole derivatives as CK2 inhibitors yielded models with excellent statistical significance (Q² up to 0.75 and R² up to 0.99), highlighting the predictive power of these models. tandfonline.com Similarly, a 3D-QSAR model for imidazole derivatives as MCF-7 cell-line inhibitors in breast cancer research achieved a regression coefficient (r²) of 0.81 and a cross-validation regression coefficient (q²) of 0.51. nih.gov

Developing a QSAR model for a series of compounds including this compound would involve:

Compiling a dataset of structurally related compounds with their measured biological activities.

Calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Using statistical methods, such as multilinear regression or partial least squares, to build a mathematical model.

Validating the model to ensure its predictive ability.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry can be used to explore the detailed mechanism of chemical reactions, including the synthesis of imidazole-containing compounds. This involves mapping the potential energy surface of the reaction to identify intermediates, transition states, and reaction products.

Transition State Characterization and Reaction Barrier Calculations

A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

Computational studies on the synthesis of imidazoles have provided insights into their formation mechanisms. For example, the Debus-Radziszewski reaction for synthesizing 2,4,5-trisubstituted imidazoles has been mechanistically investigated. nih.gov Computational studies on the aqueous-phase oxidation of imidazole by atmospheric oxidants like OH radicals have calculated the energy barriers for different reaction pathways, showing that OH-addition is more favorable than H-abstraction. acs.org

For the synthesis of a compound like this compound, which could be formed by the reduction of the corresponding ketone (1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one), computational methods could be used to model the reaction pathway. This would involve identifying the transition state for the hydride attack on the carbonyl carbon and calculating the associated energy barrier. In a study on the deprotonation of imidazole, it was noted that calculating a deprotonation transition state can be challenging due to a small barrier. researchgate.net

A general approach to finding a transition state involves:

Building a guess structure for the transition state.

Optimizing this structure using algorithms that search for a first-order saddle point on the potential energy surface.

Performing a frequency calculation to confirm that the structure is a true transition state (i.e., it has exactly one imaginary frequency).

Reaction Computational Finding Reference
Aqueous-phase oxidation of imidazole by OH radicalOH-addition pathways have lower free energy barriers (3.44–5.97 kcal mol⁻¹) than H-abstraction pathways (13.96–40.11 kcal mol⁻¹). acs.org
Conversion of diphenylacetylenes to benzonitrilesThe reaction proceeds through six steps with a calculated activation barrier of ΔG‡ = 23.0 kcal/mol. researchgate.net

Multi-Step Reaction Pathway Mapping

The synthesis of this compound is a multi-step process that can be computationally modeled to understand the underlying reaction mechanisms, transition states, and thermodynamics. A plausible and commonly employed synthetic route involves a two-step sequence: the N-arylation of imidazole with a substituted haloacetophenone, followed by the reduction of the ketone functionality.

The first step is the nucleophilic substitution of a halogen on an aromatic ring, a reaction that can be computationally investigated to determine the most favorable pathway. A likely starting material for this synthesis is 3-bromoacetophenone. The reaction proceeds via the nucleophilic attack of the imidazole nitrogen on the carbon atom of the phenyl ring that is bonded to the bromine atom. This type of reaction, often catalyzed by copper, is known as an Ullmann condensation or Ullmann-type coupling. globalresearchonline.net Density Functional Theory (DFT) calculations can be employed to model this step, elucidating the structure of the transition state and the activation energy of the reaction. globalresearchonline.net The reaction yields for such N-arylation of aryl halides have been shown to have a direct correlation with the activation energy of the haloarene activation step. globalresearchonline.net

The proposed initial reaction is the N-arylation of imidazole with 3-bromoacetophenone to yield the intermediate compound, 1-[3-(1H-imidazol-1-yl)phenyl]ethanone.

The second step in the synthesis is the reduction of the ketone group of 1-[3-(1H-imidazol-1-yl)phenyl]ethanone to the corresponding secondary alcohol, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165). Computational studies can model the mechanism of this reduction, which typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

A detailed computational analysis of this multi-step reaction pathway would involve the following:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants and products for each step.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to confirm that the identified transition state correctly connects the desired reactant and product.

The following tables outline the key species and theoretical parameters that would be determined in a comprehensive computational study of the proposed reaction pathway.

Table 1: Key Intermediates in the Synthesis of this compound

Compound Name Role in Pathway Molecular Formula Structure
3-BromoacetophenoneReactantC₈H₇BrO
ImidazoleReactantC₃H₄N₂
1-[3-(1H-imidazol-1-yl)phenyl]ethanoneIntermediateC₁₁H₁₀N₂O
This compoundProductC₁₁H₁₂N₂O

Table 2: Theoretical Data for Reaction Pathway Analysis

Reaction Step Transition State Calculated Parameters Significance
Step 1: N-Arylation Transition state for the nucleophilic attack of imidazole on 3-bromoacetophenone.Activation Energy (ΔG‡), Transition State Geometry, Imaginary FrequencyDetermines the feasibility and rate of the formation of the C-N bond. globalresearchonline.net
Step 2: Ketone Reduction Transition state for the hydride attack on the carbonyl carbon of the intermediate ketone.Activation Energy (ΔG‡), Transition State Geometry, Imaginary FrequencyProvides insight into the efficiency of the reduction step to form the final alcohol product.

Exploration of Non Biological Academic Applications

Coordination Chemistry and Ligand Design

The presence of the imidazole (B134444) ring is a key feature, making this molecule a prime candidate for applications in coordination chemistry. Imidazoles are well-established N-donor ligands capable of coordinating to a wide variety of metal ions.

The imidazole nitrogen atom in 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can act as a potent ligand for metal ions. Research on similar imidazole-containing ligands shows that they readily form stable complexes with transition metals such as copper, zinc, cobalt, and ruthenium. The specific coordination behavior would be influenced by the steric bulk of the phenyl ethanol (B145695) group and the electronic properties of the metal center. The hydroxyl group could also potentially participate in coordination, rendering the molecule a bidentate ligand under certain conditions.

Table 1: Potential Metal Complexation

Metal Ion Potential Coordination Geometry Research Focus
Copper(II) Tetrahedral, Square Planar Catalysis, Magnetic Materials
Zinc(II) Tetrahedral Fluorescent Sensors, Biomimetic Models
Cobalt(II) Tetrahedral, Octahedral Spin-Crossover Materials, Catalysis

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its imidazole donor and the potential for further functionalization of the alcohol, makes it a candidate for a "strut" in such frameworks. While no specific MOFs incorporating this exact molecule have been reported, related imidazole-based linkers are widely used. The chirality of the molecule could be particularly interesting for the synthesis of chiral MOFs, which have applications in enantioselective separations and catalysis.

The presence of a stereocenter at the carbinol carbon makes this compound an attractive scaffold for the development of chiral ligands for asymmetric catalysis. Once resolved into its individual enantiomers, this compound could be used to create a chiral environment around a metal catalyst. This is crucial for reactions where the formation of one enantiomer of a product is desired over the other. For instance, rhodium or iridium complexes with chiral imidazole-containing ligands have been explored for asymmetric hydrogenation and transfer hydrogenation reactions. The proximity of the chiral center to the coordinating imidazole group could allow for effective transfer of stereochemical information during a catalytic cycle.

Materials Science Applications in Academic Research

Beyond coordination chemistry, the structural features of this compound lend themselves to exploration in materials science.

The hydroxyl group of this compound offers a handle for polymerization. It could be converted into a more reactive monomer, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer could then be polymerized to yield a polymer with pendant imidazole groups. Such polymers have a range of potential applications, including as proton exchange membranes in fuel cells, as metal-scavenging resins, or as precursors for functional coatings. The imidazole units can impart desirable properties like basicity, ion conductivity, and the ability to coordinate with metal nanoparticles.

Table 2: Potential Polymerization Strategies

Monomer Derivative Polymerization Method Potential Polymer Application
Acrylate/Methacrylate Ester Free Radical Polymerization pH-Responsive Hydrogels, Functional Coatings
Vinyl Ether Cationic Polymerization Specialty Adhesives, Photoresists

Molecules containing a rigid aromatic core, like the phenyl group in this compound, are common components of liquid crystals. While the current structure may not be sufficiently anisotropic to exhibit liquid crystalline behavior on its own, it serves as a valuable synthetic intermediate. By attaching long alkyl chains to the phenyl ring or esterifying the alcohol with a long-chain carboxylic acid, the molecular shape can be modified to promote the formation of mesophases. The imidazole moiety would add a polar head group, potentially leading to smectic or nematic phases with interesting dielectric properties. The chirality of the molecule could also be exploited to create chiral nematic (cholesteric) liquid crystals, which are known for their unique optical properties, including selective reflection of light.

Chemical and Biosensor Development

The unique structural features of this compound, namely the imidazole ring, make it a candidate for investigation in the field of chemical and biosensor technology. The nitrogen atoms within the imidazole moiety possess lone pairs of electrons that can coordinate with metal ions, suggesting its potential use in the development of sensors for heavy metals or other cations. For instance, imidazole-based sensors have been designed for the fluorimetric or potentiometric detection of ions like Cu²⁺, Hg²⁺, and others. The principle behind such sensors often involves a measurable change in fluorescence, absorbance, or electrochemical potential upon the binding of the target analyte to the imidazole group.

While specific research on this compound as a sensor is not extensively documented, the broader class of imidazole-containing compounds has been successfully utilized for this purpose. For example, a sensor possessing an imidazole group was developed for the fluorimetric recognition of a nerve agent mimic, diethylchlorophosphate. This suggests that with appropriate functionalization, this compound could serve as a foundational structure for creating novel sensors. The phenyl and ethanol groups could also be modified to tune the sensor's selectivity and sensitivity.

Analytical Chemistry Methodologies

The accurate detection and characterization of this compound are crucial for its application in any research context. This involves the development of robust analytical methods for its quantification and the assessment of its enantiomeric purity.

Development of Analytical Methods for Detection and Quantification in Research Settings

In a research environment, the detection and quantification of this compound would likely rely on standard chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). Detection would likely be achieved using a UV detector, as the phenyl and imidazole rings are chromophores that absorb UV light.

Gas Chromatography (GC) could also be a viable method, particularly if the compound is derivatized to increase its volatility and thermal stability. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for structural confirmation. Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), would provide information on the compound's molecular weight and fragmentation pattern, aiding in its identification and quantification.

Chromatographic Resolution Studies for Enantiomeric Purity Assessment

As this compound is a chiral compound, the separation and quantification of its individual enantiomers are of significant importance. The most common technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The selection of the appropriate CSP is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used for a broad range of chiral compounds, including alcohols. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation.

For analogous compounds like 1-phenylethanol (B42297), enzymatic kinetic resolution followed by HPLC analysis on a chiral column is a well-established method to determine enantiomeric excess. This approach highlights the importance of having reliable analytical techniques to assess the stereochemical outcome of chemical reactions. The conditions used for the chiral separation of similar aromatic alcohols can provide a starting point for developing a method for this compound.

Below is a table summarizing typical chiral HPLC conditions that have been used for the enantiomeric resolution of a similar compound, 1-phenylethanol, which can serve as a reference for developing a method for this compound.

Parameter Condition Reference
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Chiralcel OB
Mobile Phase Not specified in the abstract
Flow Rate Not specified in the abstract
Detection Not specified in the abstract
Temperature Not specified in the abstract
Note: This table is based on methods for the analogous compound 1-phenylethanol and is intended to be illustrative of a potential starting point for method development for this compound.

Systematic Studies on Derivatives and Analogues of 1 3 1h Imidazol 1 Yl Phenyl Ethan 1 Ol

Systematic Modification of the Imidazole (B134444) Ring (e.g., N-substitution, C-substitution)

The imidazole ring is a key pharmacophore in many biologically active compounds, and its modification is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

N-Substitution:

The nitrogen atom at position 1 of the imidazole ring is a primary site for substitution. N-alkylation is a frequently employed modification. Studies on various imidazole-containing scaffolds have shown that the length and nature of the N-alkyl chain can significantly influence biological activity. For instance, in a series of N-alkylated imidazole derivatives, antibacterial effects were observed to increase as the carbon count in the alkyl chain increased up to nine carbons. researchgate.net This suggests that lipophilicity plays a critical role in the compound's ability to penetrate bacterial cell membranes.

Common synthetic routes to achieve N-substitution involve reacting the parent imidazole with alkyl halides (like ethyl chloroacetate) in the presence of a base such as potassium carbonate. nih.gov This straightforward reaction allows for the introduction of a wide variety of substituents at the N-1 position. For example, reacting an imidazole with an appropriate organic amine can yield N-substituted acetamide (B32628) derivatives. nih.gov

C-Substitution:

Substitution on the carbon atoms of the imidazole ring (C-2, C-4, and C-5) offers another avenue for structural diversification. Introducing substituents at these positions can influence the electronic properties and steric profile of the molecule, potentially leading to enhanced target binding or altered metabolic stability. For example, the introduction of a methyl group at the C-2 position of the imidazole ring has been shown to increase the antibacterial activity of certain derivatives. researchgate.net In another study, the synthesis of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives was achieved, indicating that C-alkylation (in this case, with an ethyl group at C-2) is a viable strategy for this class of compounds. nih.gov

The synthesis of C-substituted imidazoles can be more complex than N-substitution and may require multi-step synthetic sequences, such as the Debus-Radziszewski imidazole synthesis, which uses a glyoxal, an aldehyde, an amine, and ammonia (B1221849) to construct the substituted imidazole ring.

Modification Site Type of Substitution Example Substituent Observed Effect Reference
N-1AlkylationLong alkyl chains (up to C9)Increased antibacterial activity researchgate.net
N-1Acetamide formationN-cyclohexyl-acetamideActive antimicrobial compound nih.gov
C-2AlkylationMethyl groupIncreased antibacterial activity researchgate.net
C-2AlkylationEthyl groupSynthesized for antitumor studies nih.gov

Phenyl Ring Derivatization (e.g., positional isomerism, halogenation, other functionalizations)

Modification of the phenyl ring is a critical strategy for fine-tuning the electronic and lipophilic properties of the molecule. The position of the imidazole-ethan-1-ol substituent on the phenyl ring, as well as the introduction of various functional groups, can have a profound impact on biological activity.

Positional Isomerism:

The parent compound features a meta-substitution pattern (1,3-disubstituted). Changing the substitution to ortho- or para- would alter the spatial arrangement of the imidazole and ethanol (B145695) moieties, which could affect how the molecule interacts with biological targets. For instance, the synthesis of 4-(4-(1H-imidazol-1-yl)phenyl) derivatives, which have a para-substitution pattern, has been reported for developing anti-inflammatory agents. wjpps.com This highlights the exploration of different positional isomers to target various therapeutic areas.

Halogenation and Other Functionalizations:

Introducing substituents, particularly halogens, onto the phenyl ring is a well-established method in drug design to enhance potency. In a study of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, compounds with a halogen on the phenyl ring were evaluated for antitumor activity. nih.gov It was found that a bromine substituent at the para-position resulted in a compound with significantly higher potency against several cancer cell lines compared to those with chlorine or fluorine. nih.gov This suggests that the size, electronegativity, and lipophilicity of the halogen are important factors for activity.

Other functionalizations, such as the introduction of nitro groups or methoxy (B1213986) groups, have also been explored, though in some cases, these led to a decrease in activity compared to the halogenated analogues. nih.gov

Phenyl Ring Modification Substituent Position Resulting Activity Reference
Isomerism1H-imidazol-1-ylParaBasis for anti-inflammatory agents wjpps.com
HalogenationBromineParaPotent antitumor activity nih.gov
HalogenationChlorineParaModerate antitumor activity nih.gov
HalogenationFluorineParaModerate antitumor activity nih.gov
FunctionalizationNitro (NO₂)Para or OrthoDecreased antifungal activity in a dienone series nih.gov

Modification of the Ethanolic Side Chain (e.g., oxidation, reduction, chain elongation, ether/ester formation)

The ethanolic side chain provides a reactive hydroxyl group that is a prime target for modification. Altering this chain can impact the compound's polarity, hydrogen bonding capability, and metabolic stability.

Oxidation and Reduction:

The secondary alcohol of the ethanolic side chain can be oxidized to the corresponding ketone, 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one. Such ketone intermediates are often key precursors in the synthesis of more complex derivatives. wjpps.com Conversely, if starting from the ketone, reduction using a reducing agent like sodium borohydride (B1222165) would yield the racemic alcohol. Asymmetric reduction can be used to produce specific enantiomers, which is significant as biological activity is often stereospecific. nih.gov

Chain Elongation:

The two-carbon chain can be elongated. For example, condensation of the ketone intermediate with aromatic aldehydes can lead to the formation of chalcone-like structures, such as 1-(4-(Imidazol-1-yl)phenyl)-3-phenylprop-2-en-1-one. wjpps.com This modification extends the conjugation of the system and introduces a new reactive Michael acceptor site.

Ether and Ester Formation:

The hydroxyl group can be readily converted into ethers or esters. This strategy is often used to modulate lipophilicity and pharmacokinetic profiles. A series of 1-aryl-1'-imidazolyl methyl ethers were synthesized as farnesyltransferase inhibitors, demonstrating the utility of etherification of the benzylic alcohol. nih.gov In another study focused on antifungal agents, a series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized. nih.gov These modifications significantly enhanced antifungal potency.

Side Chain Modification Resulting Functional Group Example Application/Activity Reference
OxidationKetoneKey synthetic intermediate wjpps.com
Chain Elongation/Condensationα,β-Unsaturated KetoneSynthesis of pyrimidine-thiones wjpps.com
EtherificationMethyl EtherFarnesyltransferase inhibitors nih.gov
EsterificationBiphenyl (B1667301) EsterPotent antifungal agents nih.gov
Carbamate FormationAromatic CarbamateAntifungal agents nih.gov

Comparative Analysis of Structure-Activity/Property Relationships within Synthesized Analogues

The systematic derivatization of the 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol scaffold has yielded valuable insights into the structure-activity relationships (SAR) governing its biological effects.

A key finding across multiple studies is the importance of lipophilicity. For N-substituted imidazoles, increasing the length of the alkyl chain generally enhances antibacterial activity, pointing to the importance of hydrophobic interactions with the bacterial cell envelope. researchgate.net Similarly, for phenyl ring modifications, the introduction of a lipophilic bromine atom led to greater antitumor potency than the less lipophilic fluorine or chlorine atoms. nih.gov

Stereochemistry at the ethanolic side chain is another critical determinant of activity. In a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the separated enantiomers showed vastly different antifungal activities, with the (-) isomers being up to 500 times more active than the (+) isomers. nih.gov This highlights a highly specific interaction with the biological target, likely the fungal enzyme lanosterol (B1674476) 14α-demethylase.

The nature of the substituent on the side chain also dramatically influences potency. The conversion of the alcohol to aromatic biphenyl esters resulted in compounds that were significantly more active than the antifungal drug fluconazole. nih.gov Specifically, a biphenyl ester derivative showed a mean Minimum Inhibitory Concentration (MIC) of 1.7 ± 1.4 μg/mL against Candida albicans. nih.gov

In the context of antitumor agents derived from a similar 1-phenyl-2-ethylimidazole scaffold, SAR analysis revealed that:

Substitution on the phenyl ring is crucial, with p-Br being the optimal substituent among halogens. nih.gov

The selectivity for cancer cells over normal cells was significantly higher for the lead compound (4f) compared to standard drugs like methotrexate, indicating a favorable therapeutic window. nih.gov

Collectively, these studies demonstrate that the biological activity of the this compound scaffold can be systematically and significantly modulated. Optimal activity often results from a combination of modifications, such as specific halogenation on the phenyl ring, esterification of the alcohol, and control of stereochemistry.

Emerging Research Directions and Future Perspectives for Academic Inquiry

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery Research

While direct research on the integration of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol into high-throughput screening (HTS) and combinatorial chemistry workflows is not yet prominent, its molecular architecture makes it an ideal candidate for such approaches. Combinatorial chemistry facilitates the rapid synthesis of a large number of structurally related compounds, known as a library, from a set of "building blocks". nih.gov The this compound scaffold can serve as a core building block. By systematically modifying the phenyl ring, the ethanol (B145695) side chain, or the imidazole (B134444) group, a focused library of analogues can be generated.

These libraries are then subjected to HTS, where thousands of compounds are rapidly tested for their ability to modulate a specific biological target. nih.gov For instance, a library derived from this compound could be screened against panels of kinases, G-protein coupled receptors, or enzymes like lanosterol (B1674476) 14α-demethylase, a known target for azole antifungals. researchgate.net Cell-based HTS assays, such as those using luciferase reporters to measure protein degradation, could efficiently identify molecules that interact with specific cellular pathways. nih.gov The generation of a diverse library from this single scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable data for identifying lead compounds in drug discovery. nih.gov

Interactive Table 1: Potential Combinatorial Library from this compound

Scaffold PositionR-Group Modification ExamplePotential Biological Target Class
Phenyl RingSubstitution with halogens (F, Cl, Br)Kinases, Nuclear Receptors
Ethanol -OHEsterification with various carboxylic acidsProteases, Lipases
Imidazole RingAlkylation or substitution on the C2 positionCytochrome P450 enzymes, Metal-dependent enzymes
Chiral CenterSynthesis of pure (R) and (S) enantiomersEnantioselective receptors and enzymes

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets to predict compound properties and design novel molecules. researchgate.net The structure of this compound can be translated into various molecular descriptors for use in ML models. nih.gov These descriptors capture physicochemical properties, 2D structural features (topological descriptors), and 3D conformational information. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be built using these descriptors to predict the biological activity of this compound and its derivatives without the need for initial synthesis and testing. nih.gov Furthermore, generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can use the scaffold of this compound as a starting point. mdpi.com These models can learn from large databases of known active molecules to generate novel, optimized structures based on the imidazole-phenyl-ethanol core, designed to have improved activity, better selectivity, or more favorable pharmacokinetic profiles. researchgate.netmdpi.com Deep reinforcement learning approaches can further refine these designs to meet multiple objectives simultaneously. mdpi.com

Interactive Table 2: Machine Learning Descriptors for this compound

Descriptor TypeExample for this compoundPredicted Property
Physicochemical XlogP (hydrophobicity), Molecular Weight, Polar Surface AreaSolubility, Permeability, Bioavailability
Topological (2D) Molecular Connectivity Indices, Kappa Shape IndicesGeneral biological activity, Binding affinity
Fingerprints (2D) Extended-Connectivity Fingerprints (ECFPs) representing substructuresTarget prediction, Similarity searching
Geometric (3D) Shape-based descriptors, Pharmacophore features (H-bond donors/acceptors)Receptor docking score, Enzyme inhibition

Green Chemistry Approaches in Synthetic Methodologies for Sustainable Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov The synthesis of this compound offers several opportunities for applying these principles. Conventional methods for producing chiral alcohols often involve stoichiometric metal hydrides or multi-step processes.

A promising green alternative is biocatalysis. The asymmetric reduction of the parent ketone, 1-[3-(1H-imidazol-1-yl)phenyl]ethanone, can be achieved using whole-cell biocatalysts or isolated enzymes like carbonyl reductases. nih.gov This approach often proceeds with high enantioselectivity under mild, aqueous conditions, as demonstrated in the synthesis of the structurally similar (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov Another green technique is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The synthesis of imidazole and oxadiazole derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the synthesis of this compound and its precursors. nih.govnih.gov

Interactive Table 3: Comparison of Synthetic Approaches

Synthesis StepConventional MethodPotential Green Chemistry AlternativeAdvantages of Green Approach
N-Arylation Reflux in high-boiling solvents (e.g., DMSO) for extended periods. nih.govMicrowave-assisted synthesis. nih.govReduced reaction time, lower energy use, potentially less solvent.
Chiral Reduction Chiral reducing agents (e.g., borane (B79455) complexes).Asymmetric transfer hydrogenation or whole-cell biocatalysis. nih.govHigh enantioselectivity, mild reaction conditions, aqueous media.
Solvents Use of volatile organic compounds (VOCs).Use of ionic liquids or natural deep eutectic solvents (NADES). rsc.orgnih.govLower volatility, often recyclable, can enhance reaction rates.

Multi-Omics Integration for Deeper Mechanistic Insights into Biological Interactions

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics integrates data from various biological layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of a compound's mechanism of action. nih.gov Deep learning models are being developed that can integrate these diverse data types to predict cellular responses to chemical compounds. nih.gov

By treating a biological system (e.g., cancer cell lines) with this compound, researchers can collect multi-omics data to map the resulting perturbations. For example, transcriptomics (RNA-Seq) could reveal which gene expression pathways are altered, while proteomics could identify changes in protein abundance or post-translational modifications. Metabolomics could then uncover shifts in metabolic pathways. Integrating these datasets can help identify the primary molecular targets of the compound, uncover off-target effects, and reveal biomarkers that could predict response or resistance in a clinical setting. nih.gov

Potential for Novel Academic Applications in Unexplored Scientific Domains

The unique structural features of this compound open up possibilities for its application beyond traditional medicinal chemistry. The imidazole ring is an excellent coordinating ligand for various metal ions. This property could be exploited in the field of catalysis , where the compound or its derivatives could serve as chiral ligands for asymmetric synthesis.

In materials science , the ability of the imidazole group to form hydrogen bonds and coordinate with metals could be used to design novel metal-organic frameworks (MOFs) or coordination polymers with interesting optical, electronic, or porous properties. The inherent fluorescence often observed in imidazole-containing systems could also be explored for developing chemical sensors or probes for bio-imaging applications. rsc.org Given that related imidazole derivatives show potent antifungal and anticancer activities nih.govnih.gov, this compound could also be developed as a chemical probe for studying fundamental biological processes, such as microtubule dynamics or sterol biosynthesis, which are targeted by these classes of compounds. researchgate.netnih.gov

Q & A

Q. What structural modifications enhance its bioactivity based on SAR studies?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl para-position increases antifungal potency by 3–5 fold. Replacing ethanol with propanol derivatives improves membrane permeability, while thioether analogs reduce CYP450 inhibition . Molecular docking (e.g., AutoDock Vina) identifies optimal substituents for target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.